Sapriparaquinone

Descripción general

Descripción

Sapriparaquinone is a diterpenoid quinone that is isolated from the root of Salvia prionitis Hance . This compound is known for its unique chemical structure and potential biological activities, making it a subject of interest in various scientific research fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Sapriparaquinone can be synthesized through a series of chemical reactions involving the transformation of precursor molecules. The synthetic route typically involves the use of specific reagents and catalysts to achieve the desired chemical structure. Detailed synthetic routes and reaction conditions are often tailored to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from the root of Salvia prionitis Hance. The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound. The conditions are carefully controlled to ensure the stability and quality of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Sapriparaquinone undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions, such as temperature and pH, are optimized to achieve the desired reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinone derivatives, while reduction can yield hydroquinone derivatives .

Aplicaciones Científicas De Investigación

Sapriparaquinone has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study quinone chemistry and reaction mechanisms.

Biology: Investigated for its potential biological activities, such as antioxidant and antimicrobial properties.

Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of sapriparaquinone involves its interaction with specific molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and proteins involved in various biological processes. For example, it may inhibit the activity of certain enzymes, leading to the disruption of cellular functions and induction of cell death in cancer cells .

Comparación Con Compuestos Similares

Sapriparaquinone is unique among diterpenoid quinones due to its specific chemical structure and biological activities. Similar compounds include other quinone diterpenes isolated from Salvia species, such as royleanones and abietane-type diterpenoids. These compounds share some structural similarities but differ in their specific functional groups and biological activities .

Actividad Biológica

Sapriparaquinone, a compound derived from various plant species, particularly within the Salvia genus, has garnered attention for its diverse biological activities. This article provides a detailed overview of its pharmacological properties, including antimicrobial, cytotoxic, and potential antidiabetic effects.

Chemical Structure and Derivation

This compound is classified as a seco-abietane-type diterpenoid . Its structure has been elucidated through various spectroscopic techniques, confirming its unique arrangement of functional groups that contribute to its bioactivity. A notable derivative, 12-hydroxythis compound , has also been characterized and is of particular interest due to its enhanced biological properties compared to its parent compound.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Research has demonstrated that it effectively inhibits the growth of various bacterial strains.

Table 1: Antimicrobial Activity of this compound and Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| This compound | Staphylococcus warneri | 18 | |

| 12-Hydroxythis compound | Escherichia coli | 20 | |

| 12-Hydroxythis compound | Bacillus subtilis | 22 |

The disk diffusion assay revealed that both this compound and its derivatives demonstrate zones of inhibition comparable to or greater than standard antibiotics such as gentamicin, indicating their potential as alternative antimicrobial agents.

Cytotoxic Activity

In addition to its antimicrobial effects, this compound has shown promising cytotoxic activity against various cancer cell lines.

Table 2: Cytotoxic Activity of this compound

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | A-549 (Lung Cancer) | 0.72 | |

| 12-Hydroxythis compound | P-388 (Lymphoma) | 0.41 |

These findings suggest that this compound and its derivatives may induce apoptosis in cancer cells through mechanisms involving the inhibition of key signaling pathways such as the AKT pathway, which is critical for cell survival and proliferation.

Antidiabetic Potential

Recent studies have explored the potential antidiabetic effects of this compound through its interaction with the PPARγ receptor, a key regulator in glucose and lipid metabolism.

Table 3: Antidiabetic Activity Predictions

| Compound | Mechanism of Action | Reference |

|---|---|---|

| This compound | PPARγ Partial Agonist | |

| 12-Hydroxythis compound | Glucose Uptake Stimulation |

In silico studies suggest that this compound acts as a partial agonist for PPARγ, enhancing glucose uptake and potentially offering therapeutic benefits for diabetes management.

Case Studies and Research Findings

- Antimicrobial Efficacy : In a study conducted on extracts containing this compound, researchers found that these extracts significantly inhibited biofilm formation in oral bacteria, highlighting their potential use in dental care products .

- Cytotoxicity Assessment : A series of experiments evaluated the cytotoxic effects of this compound on lung cancer cell lines, confirming its ability to induce apoptosis at low concentrations .

- Diabetes Management : A recent investigation into natural compounds indicated that this compound could serve as a lead candidate for developing new antidiabetic agents due to its unique chemical scaffold distinct from known PPARγ agonists .

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing Sapriparaquinone with high purity?

Methodological Answer:

- Use column chromatography or HPLC for purification, coupled with spectroscopic validation (e.g., NMR, FTIR) to confirm structural integrity.

- Follow protocols emphasizing reproducibility, such as those outlined in preclinical study guidelines .

- Document reaction conditions (temperature, solvent ratios, catalysts) to enable replication .

Q. How can researchers validate the stability of this compound under varying storage conditions?

Methodological Answer:

- Conduct accelerated stability studies using ICH guidelines (e.g., Q1A) to assess degradation under temperature, humidity, and light exposure.

- Quantify degradation products via LC-MS and compare against control samples .

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound bioactivity assays?

Methodological Answer:

- Apply nonlinear regression models (e.g., sigmoidal dose-response curves) using software like GraphPad Prism.

- Ensure sample sizes are justified through power analysis to minimize Type I/II errors .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in reported mechanisms of action for this compound?

Methodological Answer:

- Perform systematic reviews to identify gaps in existing literature (e.g., inconsistent cell lines or assay conditions) .

- Use orthogonal assays (e.g., CRISPR knockouts, isotopic labeling) to validate target engagement .

- Apply meta-analysis frameworks to reconcile conflicting data .

Q. What strategies optimize the development of this compound derivatives with enhanced pharmacokinetic properties?

Methodological Answer:

- Employ structure-activity relationship (SAR) studies guided by computational modeling (e.g., molecular docking).

- Validate ADMET profiles using in vitro models (e.g., Caco-2 permeability, microsomal stability assays) .

Q. How can researchers ensure rigor when translating this compound studies from in vitro to in vivo models?

Methodological Answer:

- Standardize dosing regimens using allometric scaling and species-specific pharmacokinetic parameters.

- Include positive/negative controls and blinded assessments to mitigate bias .

Q. Methodological Frameworks for Data Analysis

Q. What frameworks guide the formulation of research questions for this compound’s therapeutic potential?

Methodological Answer:

- Use the PICO framework (Population, Intervention, Comparison, Outcome) to structure clinical hypotheses .

- Align questions with NIH guidelines for preclinical research, emphasizing replicability and transparency .

Q. How should researchers address variability in bioactivity data across different this compound batches?

Methodological Answer:

- Implement quality control protocols (e.g., Certificate of Analysis for purity, endotoxin testing).

- Apply ANOVA or mixed-effects models to distinguish batch effects from biological variability .

Q. Key Considerations for Experimental Design

- Reproducibility : Document all experimental parameters (e.g., reagent lot numbers, equipment calibration) to facilitate replication .

- Ethical Compliance : Obtain institutional approvals for preclinical studies and adhere to ARRIVE guidelines for animal research .

- Data Integrity : Use version-controlled databases and pre-register analysis plans to prevent selective reporting .

Propiedades

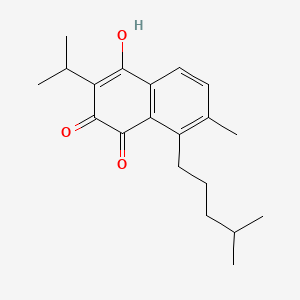

IUPAC Name |

4-hydroxy-7-methyl-8-(4-methylpentyl)-3-propan-2-ylnaphthalene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O3/c1-11(2)7-6-8-14-13(5)9-10-15-17(14)20(23)19(22)16(12(3)4)18(15)21/h9-12,21H,6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUSFIEZGKPHKMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=C(C(=O)C2=O)C(C)C)O)CCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20922876 | |

| Record name | 4-Hydroxy-7-methyl-8-(4-methylpentyl)-3-(propan-2-yl)naphthalene-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20922876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119139-54-7 | |

| Record name | Sapriparaquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119139547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-7-methyl-8-(4-methylpentyl)-3-(propan-2-yl)naphthalene-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20922876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.